molecular formula C12H12F3NO3 B1625126 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 82337-58-4

2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B1625126
CAS No.: 82337-58-4
M. Wt: 275.22 g/mol
InChI Key: MPQGVZVPMHZXNT-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid follows IUPAC nomenclature rules, with its name reflecting its structural hierarchy:

  • Parent chain : Propanoic acid (three-carbon carboxylic acid).
  • Substituents :
    • An acetamido group (-NHCOCH₃) at position 2.
    • A 4-(trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 3.

The systematic IUPAC name is This compound , validated by PubChem entries . Alternative names include N-acetyl-4-(trifluoromethyl)phenylalanine, emphasizing its relationship to phenylalanine derivatives .

Table 1: Key Nomenclature Identifiers

Property Value Source
IUPAC Name This compound
CAS Registry Number 82337-58-4
Synonyms N-Acetyl-4-(trifluoromethyl)phenylalanine

Molecular Architecture: Functional Group Analysis

The molecule features three critical functional groups:

  • Acetamido group (-NHCOCH₃) : Introduces hydrogen-bonding capacity and influences solubility.
  • Carboxylic acid (-COOH) : Provides acidity (pKa ~2–3) and enables salt formation.
  • 4-(Trifluoromethyl)phenyl group (-C₆H₄CF₃) : Imparts steric bulk and electron-withdrawing effects due to the -CF₃ group .

The molecular formula is C₁₂H₁₂F₃NO₃ , with a molecular weight of 275.22 g/mol . The SMILES string CC(=O)NC(Cc1ccc(cc1)C(F)(F)F)C(=O)O illustrates connectivity, while the InChIKey MPQGVZVPMHZXNT-UHFFFAOYSA-N confirms stereochemical uniqueness .

Figure 1: Functional Group Contributions

  • Polarity : Carboxylic acid and amide groups enhance hydrophilicity.
  • Lipophilicity : The -CF₃ group increases logP (predicted ~2.23) .

Stereochemical Considerations and Chiral Centers

The compound contains one chiral center at the α-carbon of the propanoic acid backbone (C2). This generates two enantiomers:

  • (R)-2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • (S)-2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid

While commercial samples are often racemic (DL-form), enantiopure synthesis is achievable via chiral resolution or asymmetric catalysis, as seen in related phenylalanine derivatives .

Table 2: Stereochemical Data

Property Value Source
Chiral Centers 1
Enantiomer Separation Methods Chromatography, enzymatic resolution

Comparative Structural Analysis with Related Arylpropanoic Acid Derivatives

Structural analogs vary in aryl substitution patterns and functional groups, altering physicochemical properties:

Table 3: Structural Comparisons

Compound Key Differences Impact on Properties Source
2-Acetamido-3-(4-fluorophenyl)propanoic acid -F instead of -CF₃ Reduced lipophilicity and steric bulk
4-(Trifluoromethyl)-L-phenylalanine Lacks acetamido group Higher basicity, altered solubility
2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid Three -F groups on aryl ring Enhanced electron-withdrawing effects
  • Electronic Effects : The -CF₃ group in the target compound withdraws electrons more strongly than -F or -OCH₃, polarizing the aryl ring .
  • Steric Effects : Bulky -CF₃ at the para position reduces rotational freedom compared to smaller substituents .

Properties

IUPAC Name

2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-7(17)16-10(11(18)19)6-8-2-4-9(5-3-8)12(13,14)15/h2-5,10H,6H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQGVZVPMHZXNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445832
Record name 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82337-58-4
Record name N-Acetyl-4-(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82337-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The catalytic system comprises dicobalt octacarbonyl and rhodium carbonyl triphenylphosphine, operating at 80–120°C in inert solvents like toluene or tetrahydrofuran. The reaction proceeds via aldehyde activation, followed by carbon monoxide insertion and amide nucleophilic attack to form the β-acetamido acid. Key parameters include:

Parameter Value Range
Temperature 80–120°C
Pressure 800–2,300 psi
Catalyst Co2(CO)8/Rh(CO)(PPh3)3
Yield (for analog) 60–75%

Challenges include the limited commercial availability of 4-(trifluoromethyl)phenylacetaldehyde, necessitating precursor synthesis via Friedel-Crafts acylation or Grignard reactions.

Erlenmeyer Azalactone Synthesis

The Erlenmeyer azalactone method, widely used for fluorinated phenylalanines, involves a three-component condensation of aldehydes, acetylglycine, and acetic anhydride. For the target compound, 4-(trifluoromethyl)benzaldehyde (55 ) reacts with acetylglycine (51a ) to form azalactone 56 , which undergoes hydrolysis and hydrogenation to yield the racemic amino acid (Scheme 1).

Key Steps and Optimization

  • Azalactone Formation : Heating 55 with acetylglycine and acetic anhydride at 100°C for 6 hours generates 56 (yield: ~65%).
  • Hydrolysis : Basic hydrolysis of 56 with NaOH (2M, 80°C) produces the unsaturated acid 57 .
  • Hydrogenation : Catalytic hydrogenation (H2, Pd/C) of 57 affords racemic this compound (58 ).

Enantiomeric resolution is achieved via enzymatic hydrolysis using Bacillus protease, yielding ( S)- and ( R)-enantiomers with >99.5% ee.

Acrylic Acid Derivative Coupling

Michael addition or nucleophilic substitution using acrylic acid derivatives provides a modular route. A study on 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives demonstrates the utility of acrylates in forming β-substituted propanoic acids. For the target compound, 4-(trifluoromethyl)phenylmagnesium bromide could react with N-acetyl-2-bromopropanoate to introduce the aryl group.

Experimental Protocol

  • Preparation of N-Acetyl-2-bromopropanoate : Acryloyl chloride reacts with acetamide in the presence of K2CO3 to form the ester.
  • Grignard Addition : The bromopropanoate undergoes nucleophilic attack by 4-(trifluoromethyl)phenylmagnesium bromide, yielding the substituted ester.
  • Hydrolysis : Saponification with NaOH (1M, 25°C) produces the free acid.

This method offers flexibility in aryl group introduction but requires stringent anhydrous conditions and low temperatures (−5°C) to prevent side reactions.

Enzymatic and Catalytic Asymmetric Synthesis

Asymmetric synthesis routes, critical for pharmaceutical applications, leverage chiral catalysts or enzymes. A review on fluorinated phenylalanines highlights the use of Bacillus proteases for kinetic resolution of racemic mixtures. Alternatively, asymmetric hydrogenation of α-acetamido cinnamic acid derivatives using Rh-DuPHOS catalysts achieves enantiomeric excesses >95%.

Case Study: Catalytic Hydrogenation

  • Substrate Preparation : 4-(Trifluoromethyl)cinnamic acid is converted to its acetamido derivative via Schlenk techniques.
  • Hydrogenation : Using [Rh(COD)(DuPHOS)]BF4 under 50 psi H2, the double bond is reduced to yield the ( S)-enantiomer.

Comparative Analysis of Synthetic Routes

Method Yield Range Enantiocontrol Scalability Cost Efficiency
Hydroamination 60–75% Low Moderate High
Erlenmeyer Azalactone 50–65% High (post-resolution) High Moderate
Acrylic Coupling 45–60% None Low Low
Asymmetric Catalysis 70–85% High Moderate High

The hydroamination route excels in scalability but lacks inherent chirality. The Erlenmeyer method, while efficient, requires multi-step resolution. Asymmetric catalysis offers high enantioselectivity but demands expensive ligands.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron(III) chloride) are used for substitution reactions.

Major Products

    Oxidation: Formation of trifluoromethyl-substituted benzoic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives on the phenyl ring.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12F3NO3
  • Molecular Weight : 291.226 g/mol
  • IUPAC Name : 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid
  • CAS Number : 10849984

The compound features a trifluoromethyl group, which enhances its biological activity and stability, making it a valuable building block in drug design and synthesis.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, research highlighted the synthesis of various derivatives that demonstrated significant inhibition of cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl substitution plays a crucial role in enhancing the anticancer activity of these compounds .

Drug Development

The compound has also been explored as a potential lead in drug development due to its ability to interact with specific biological targets. Its incorporation into drug candidates has shown promise in enhancing pharmacological profiles through improved solubility and bioavailability .

Non-Aqueous Bioconjugation

A novel strategy for non-aqueous bioconjugation involving this compound has been reported, allowing for the successful conjugation of electron-deficient derivatives to amino acids like tyrosine. This method expands the utility of fluorinated compounds in bioconjugation reactions, which are critical for developing targeted therapies and imaging agents .

Fluorinated Imaging Agents

The trifluoromethyl group in this compound enhances its suitability for use in imaging techniques such as Positron Emission Tomography (PET) and Fluorine-19 Magnetic Resonance Imaging (19F-MRI). The ability to incorporate this compound into radiotracers allows for improved visualization of biological processes in vivo, aiding in disease diagnosis and monitoring .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Medicinal ChemistryDevelopment of anticancer agents and drug candidatesSignificant inhibition of cancer cell lines
BioconjugationNon-aqueous conjugation strategies for amino acidsSuccessful conjugation with tyrosine derivatives
Imaging TechniquesUse as a building block for fluorinated imaging agentsEnhanced visualization capabilities in PET/19F-MRI

Mechanism of Action

The mechanism of action of 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the acetamido group can form hydrogen bonds with target proteins, leading to modulation of their activity. The propanoic acid moiety may also contribute to the compound’s overall bioactivity by influencing its solubility and distribution within biological systems.

Comparison with Similar Compounds

2-Acetamido-3-(4-chlorophenyl)propanoic Acid

  • Substituent : Chlorine (-Cl) at the para position.
  • Properties: Chlorine, being electron-withdrawing, increases the acidity of the carboxylic acid moiety compared to -CF₃.
  • Applications : Used in peptide synthesis; safety data indicate standard handling protocols for halogenated compounds .

2-Acetamido-3-(4-fluorophenyl)propanoic Acid

  • Substituent : Fluorine (-F) at the para position.
  • Properties : Fluorine’s smaller size and moderate electronegativity result in weaker electron-withdrawing effects compared to -CF₃. This analog has a molecular weight of 225.22 and is soluble in common organic solvents .
Compound Substituent Molecular Weight Key Properties
Target Compound (-CF₃) -CF₃ ~275 (estimated) High hydrophobicity, strong EWG effects
4-Chloro Analog -Cl ~257.68 Increased acidity, moderate lipophilicity
4-Fluoro Analog -F 225.22 Lower steric hindrance, improved solubility

Bulky Hydrophobic Substituents

2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic Acid

  • Substituent : Tert-butyl (-C(CH₃)₃) at the para position.
  • However, it may reduce solubility in aqueous media. Molecular weight: 263.33 .

Electron-Withdrawing Groups Beyond Halogens

(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid

  • Substituent: Nitro (-NO₂) at the para position.
  • Properties : The nitro group is a stronger electron-withdrawing group than -CF₃, leading to higher acidity (lower pKa) of the carboxylic acid. This compound is used in pharmaceutical intermediates but may exhibit reduced stability under reducing conditions .

3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

  • Substituent : Methoxycarbonyl (-COOMe) and trifluoroacetyl (-COCF₃) groups.
  • Properties : The methoxycarbonyl group introduces additional ester functionality, enabling prodrug strategies. The trifluoroacetyl moiety further enhances electron withdrawal .

Structural Isomers and Backbone Modifications

2-Acetamido-2-[3-(trifluoromethyl)phenyl]propanoic Acid

  • Structure : Geminal substitution (acetamido and -CF₃ groups on the same carbon).
  • Properties : This isomer exhibits distinct steric and electronic effects compared to the target compound. The altered geometry may affect binding to chiral receptors or enzymes .

N,O-Diacetyl-L-tyrosine

  • Structure: Acetylated tyrosine with -OAc and -Ac groups on the hydroxyl and amino termini.
  • Properties : The 4-acetoxyphenyl substituent provides moderate hydrophobicity but lacks the strong electron-withdrawing effects of -CF₃. Molecular weight: 279.26 .

Biological Activity

2-Acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS No. 82337-58-4) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a trifluoromethyl group, which is known to influence the compound's biological properties, including its interaction with various biological targets.

  • Molecular Formula : C12H12F3NO4
  • Molecular Weight : 275.22 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The presence of a trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and bioactivity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. The trifluoromethyl substituent may enhance binding affinity to target proteins, thereby influencing various biochemical pathways.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by interfering with metabolic pathways in cancer cells.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible application in treating inflammatory diseases.
  • Neuroprotective Effects : Recent investigations have indicated that it may protect neuronal cells from oxidative stress, which is crucial for developing therapies for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibition of cell proliferation in cancer lines
Anti-inflammatoryReduction of cytokine levels in cell cultures
NeuroprotectiveProtection against oxidative stress in neuronal cells

Case Study: Antitumor Activity

In a study conducted by Al-Momani et al. (2022), this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an antineoplastic agent. The compound's mechanism was linked to the induction of apoptosis and inhibition of key metabolic enzymes involved in cancer progression.

Case Study: Neuroprotective Effects

A separate investigation focused on the neuroprotective properties of the compound. It was found that treatment with this compound significantly reduced markers of oxidative stress in cultured neuronal cells exposed to harmful agents. This suggests a potential therapeutic role in conditions like Alzheimer's disease.

Q & A

Basic: What are the recommended synthetic routes for 2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic acid?

Methodological Answer:
The synthesis typically involves coupling reactions between protected amino acids and trifluoromethylphenyl derivatives. For example:

  • Step 1: Start with tert-butoxycarbonyl (Boc)-protected phenylalanine derivatives.
  • Step 2: Introduce the trifluoromethylphenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Step 3: Deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) and acetylate the amine using acetic anhydride.
  • Step 4: Purify via preparative HPLC or column chromatography.
    Key reagents include DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation and LiOH for hydrolysis of esters .

Basic: What spectroscopic and crystallographic methods are used to confirm its structure?

Methodological Answer:

  • X-ray Crystallography: Resolves the stereochemistry and hydrogen-bonding networks. For example, the title compound forms inversion dimers via O–H⋯O interactions, with bond lengths averaging 1.21 Å (C=O) and 1.32 Å (C–O) .
  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., trifluoromethyl protons appear as a singlet at δ ~7.5 ppm).
  • HPLC-MS: Validates purity (>98%) and molecular weight (e.g., [M+H]+^+ at m/z 290.1) .

Advanced: How can researchers address enantiomeric purity challenges during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak AD-H) in HPLC to separate enantiomers.
  • Asymmetric Synthesis: Employ enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key steps like trifluoromethylation.
  • Racemization Mitigation: Optimize reaction pH (<7) and temperature (<25°C) during acetylation to prevent racemization of the α-carbon .

Advanced: How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. anti-inflammatory effects)?

Methodological Answer:

  • Assay Validation: Standardize in vitro assays (e.g., COX-2 inhibition for anti-inflammatory studies) using positive controls (e.g., celecoxib).
  • Purity Confirmation: Re-test compounds with ≥99% purity (via HPLC) to rule out interference from byproducts.
  • Structural Analog Comparison: Compare results with analogs like 2-amino-3-(4-hydroxyphenyl)propanoic acid to isolate substituent-specific effects .

Basic: What are its primary applications in medicinal chemistry research?

Methodological Answer:

  • Drug Precursor: Serves as a scaffold for protease inhibitors (e.g., targeting thrombin or HIV-1 protease) due to its rigid phenyl and flexible acetamido groups.
  • Enzyme Studies: Used in fluorescent labeling of proteins via its reactive amine group.
  • SAR Exploration: Modifications at the trifluoromethyl or acetamido groups are studied to enhance bioavailability .

Advanced: What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert to sodium or hydrochloride salts using NaOH or HCl, improving aqueous solubility.
  • Prodrug Design: Introduce ester groups (e.g., ethyl ester) at the carboxylic acid moiety, which hydrolyze in vivo.
  • Co-solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in animal models .

Basic: How is stability assessed under experimental storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Light Sensitivity: Expose to UV (254 nm) for 24 hours; quantify decomposition products.
  • Lyophilization: For long-term storage, lyophilize in PBS (pH 7.4) and store at -80°C .

Advanced: How can computational methods predict its metabolic pathways?

Methodological Answer:

  • QSAR Modeling: Use tools like Schrödinger’s QikProp to predict cytochrome P450 interactions.
  • Docking Simulations: Map binding modes with CYP3A4 or CYP2D6 isoforms using AutoDock Vina.
  • Metabolite Identification: Combine LC-MS/MS with in silico fragmentation tools (e.g., MetFrag) to trace hydroxylation or deacetylation pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid
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2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid

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